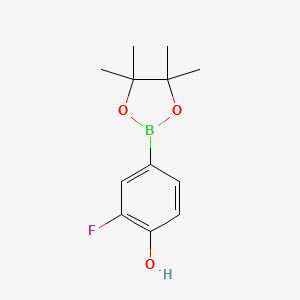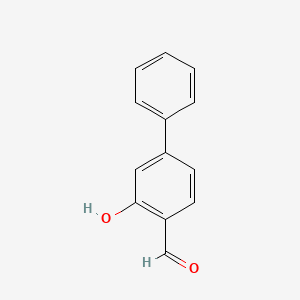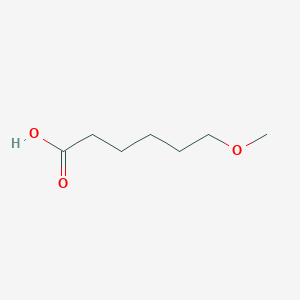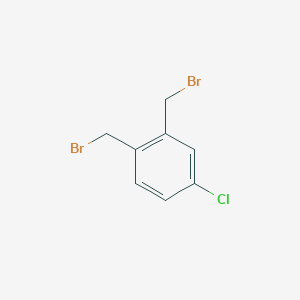
5-溴-3-甲硫代吩-2-甲醛
概述
描述
5-Bromo-3-methylthiophene-2-carbaldehyde is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromine atom and a formyl group attached to a thiophene ring, which is a sulfur-containing heterocycle. The bromine atom in particular makes it a reactive site for further chemical transformations.
Synthesis Analysis
The synthesis of pyrrole-3-carbaldehydes, which are structurally related to 5-bromo-3-methylthiophene-2-carbaldehyde, can be achieved through a one-pot three-component reaction involving 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines. This process utilizes a palladium-catalyzed Sonogashira coupling reaction followed by a silver-mediated annulation to access multifunctionalized pyrrole-3-carbaldehydes .
Molecular Structure Analysis
The molecular structure of compounds related to 5-bromo-3-methylthiophene-2-carbaldehyde can be determined using X-ray single crystal diffraction. For instance, the structure of a derivative formed by the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde was confirmed through this method. Hirshfeld surface analysis and DFT calculations can provide insights into intermolecular interactions and the electronic structure of such molecules .
Chemical Reactions Analysis
5-Bromo-3-methylthiophene-2-carbaldehyde can undergo various chemical reactions due to the presence of reactive sites. For example, photochemical synthesis can be used to convert halogenated thiophene carbaldehydes into phenyl derivatives. The reactivity of bromine and iodine in these compounds can differ, with iodine-containing compounds generally being more reactive and stable under reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-3-methylthiophene-2-carbaldehyde derivatives can be studied through various spectroscopic and thermal analysis techniques. For example, the photophysical properties of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, were investigated in solvents of different polarities, revealing variations in extinction coefficients and quantum yield. The dipole moment of the excited state relative to the ground state can also be calculated using solvatochromic shift methods .
科学研究应用
合成和反应性
光化学合成
苯基-2-噻吩基衍生物的光化学合成包括噻吩甲醛(如5-溴-噻吩-2-甲醛)的辐照,以生成相应的苯基衍生物。该过程展示了5-溴-3-甲硫代吩-2-甲醛在光化学条件下的反应性(Antonioletti 等,1986)。
Suzuki 交叉偶联反应
该化合物已用于通过 Suzuki 交叉偶联反应合成溴-N-((3-溴噻吩-2-亚甲基)-2-甲基苯胺衍生物。这些反应展示了该化合物在形成具有非线性光学特性潜在应用的复杂分子中的用途(Rizwan 等,2021)。
功能衍生物的制备
该化合物已用于制备噻吩的功能衍生物,例如硝化为 5-硝基衍生物,表明其在化学转化中的灵活性(Shvedov 等,1973)。
材料科学和有机化学
噻吩衍生物的合成
该化合物参与各种噻吩衍生物的合成。这些衍生物在材料科学和有机化学中具有潜在的应用,表明该化合物作为构建模块的重要性(Hawkins 等,1994)。
美拉德反应中的香气活性化合物
该化合物已被鉴定为在谷胱甘肽和还原糖之间的美拉德反应期间形成的香气活性化合物。此应用突出了其在风味和香料化学中的潜力(Lee 等,2010)。
高级合成技术
多米诺反应合成
该化合物已使用多米诺反应等先进技术合成,展示了有机合成中的不断发展的方法和该化合物在这些过程中的相关性(Risi 等,2013)。
区域选择性合成
该化合物的衍生物,例如5-丙基-2-((三苯甲氧基)甲基)噻吩-3-甲醛,已使用区域选择性方法合成,展示了现代合成化学中可实现的精度(Bar,2021)。
安全和危害
作用机制
Target of Action
Thiophene derivatives, to which this compound belongs, are known to interact with a variety of biological targets due to their aromatic nature .
Mode of Action
Thiophene derivatives are known to undergo electrophilic substitution reactions more readily than benzene, primarily at the 2-position . This property could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiophene derivatives have been shown to play a significant role in the synthesis of biologically active compounds, suggesting that they may influence a variety of biochemical pathways .
Result of Action
As a thiophene derivative, it may exhibit a range of pharmacological properties, but specific effects would depend on the exact nature of its interaction with biological targets .
Action Environment
Like other chemical compounds, its stability and activity could potentially be affected by factors such as temperature, ph, and the presence of other substances .
属性
IUPAC Name |
5-bromo-3-methylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4-2-6(7)9-5(4)3-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXUUECXYHZKTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568462 | |
| Record name | 5-Bromo-3-methylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38239-46-2 | |
| Record name | 5-Bromo-3-methyl-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38239-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-methylthiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

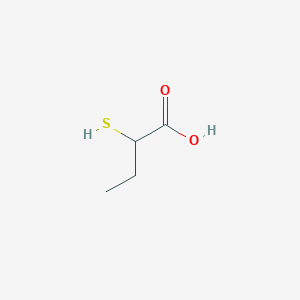
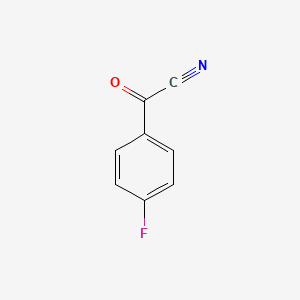
![{[(Difluoromethyl)thio]methyl}benzene](/img/structure/B1339143.png)
![7-Bromobenzo[d]oxazol-2(3H)-one](/img/structure/B1339144.png)
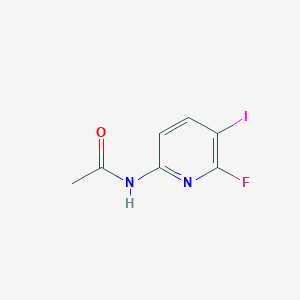

![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine](/img/structure/B1339150.png)
